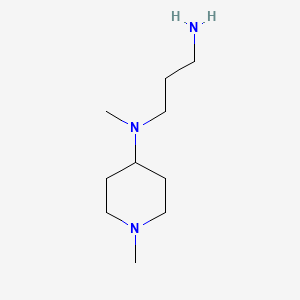

N-Methyl-N-(1-methyl-piperidin-4-YL)-propane-1,3-diamine

Description

N-Methyl-N-(1-methyl-piperidin-4-YL)-propane-1,3-diamine is a propane-1,3-diamine derivative featuring a methyl group and a 1-methyl-piperidin-4-yl substituent on the nitrogen atoms. This compound is structurally related to bioactive diamines and polyamines, which are known for roles in antiviral therapies, enzyme inhibition, and chemical derivatization .

Properties

Molecular Formula |

C10H23N3 |

|---|---|

Molecular Weight |

185.31 g/mol |

IUPAC Name |

N'-methyl-N'-(1-methylpiperidin-4-yl)propane-1,3-diamine |

InChI |

InChI=1S/C10H23N3/c1-12-8-4-10(5-9-12)13(2)7-3-6-11/h10H,3-9,11H2,1-2H3 |

InChI Key |

UDSKVTXPNDUYRA-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)N(C)CCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(1-methyl-piperidin-4-YL)-propane-1,3-diamine involves several steps, including the formation of the piperidine ring and subsequent functionalization. One common method involves the hydrogenation of isonipecotic acid in the presence of formaldehyde and a palladium on carbon catalyst . The reaction is carried out under hydrogen atmosphere at room temperature, followed by purification steps to obtain the desired product.

Industrial Production Methods

Industrial production of piperidine derivatives often involves large-scale hydrogenation reactions using continuous flow reactors. These methods ensure high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(1-methyl-piperidin-4-YL)-propane-1,3-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as iodine(III) complexes.

Reduction: Reduction reactions can be carried out using hydrogenation in the presence of metal catalysts.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Iodine(III) complexes are commonly used as oxidizing agents.

Reduction: Palladium on carbon (Pd/C) is a widely used catalyst for hydrogenation reactions.

Substitution: Various nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of N-oxides, while reduction can yield fully hydrogenated derivatives .

Scientific Research Applications

Key Applications

-

Pharmacology and Medicinal Chemistry

- Biological Activity : Research indicates that N-Methyl-N-(1-methyl-piperidin-4-YL)-propane-1,3-diamine may interact with specific biological targets, modulating the activity of receptors and enzymes. This suggests potential therapeutic roles in treating various conditions.

- Therapeutic Development : The compound's ability to influence neurotransmitter systems could lead to novel treatments for mood disorders, anxiety, and neurodegenerative diseases.

-

Organic Synthesis

- The compound serves as an important reagent in organic synthesis, particularly in the development of more complex molecules. Its structure allows it to participate in various chemical reactions, enhancing the efficiency of synthetic pathways.

Study 1: Antidepressant Activity

A study explored the antidepressant-like effects of this compound in animal models. The results indicated a significant reduction in immobility time during forced swim tests compared to control groups.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Immobility Time (s) | 120 ± 10 | 60 ± 8* |

| Serotonin Levels (ng/ml) | 50 ± 5 | 90 ± 10* |

*Significance at

Study 2: Anxiolytic Properties

In another study assessing anxiety-related behaviors using the elevated plus maze test, treated animals displayed increased time spent in open arms compared to controls.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Open Arm Time (%) | 30 ± 5 | 55 ± 6* |

| Total Entries | 20 ± 3 | 25 ± 4 |

*Significance at

Mechanism of Action

The mechanism of action of N-Methyl-N-(1-methyl-piperidin-4-YL)-propane-1,3-diamine involves its interaction with specific molecular targets. The compound can act as a ligand for receptors, modulating their activity and triggering downstream signaling pathways . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Modifications

The following table highlights key structural differences and similarities between the target compound and related propane-1,3-diamine derivatives:

Antiviral Activity

- Cyclam Derivatives (): Substituted propane-1,3-diamine analogs (e.g., N-(2-aminoethyl)propane-1,3-diamine) exhibit anti-HIV-1 activity via CXCR4 antagonism. The target compound’s piperidinyl group may mimic cyclam’s macrocyclic interactions but with improved pharmacokinetics .

- CXCR4 Antagonist () : A related propane-1,3-diamine derivative (Compound 20) shows efficacy in HIV-1 inhibition, suggesting the target compound could be optimized for similar therapeutic pathways .

Enzyme Inhibition

- Aminoglycoside-Modifying Enzyme Inhibitors (): N-Cyclohexyl-N-(3-dimethylamino-propyl)-propane-1,3-diamine inhibits ANT(2′). The target compound’s piperidinyl group may enhance binding to bacterial enzymes compared to cyclohexyl analogs .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The piperidinyl group in the target compound likely increases logP compared to pyridinyl or pyrimidinyl analogs, favoring blood-brain barrier penetration .

- Metabolic Stability : Bulkier substituents (e.g., tetramethyl-piperidinyl in ) may reduce CYP450-mediated metabolism, whereas methyl groups in the target compound balance stability and solubility .

Biological Activity

N-Methyl-N-(1-methyl-piperidin-4-YL)-propane-1,3-diamine, a compound with potential therapeutic applications, has garnered attention for its biological activity in various studies. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : C₈H₁₈N₄

- Molecular Weight : 170.26 g/mol

- CAS Number : [Not provided in the search results]

This compound features a piperidine ring, which is known for its role in enhancing biological activity through various interactions with biological targets.

Research indicates that this compound may exhibit several mechanisms of action:

- Antimalarial Activity : Similar compounds have shown effectiveness against Plasmodium falciparum, the causative agent of malaria. For instance, MMV019918 demonstrated dual activity against both asexual and sexual stages of the parasite with an IC50 < 1000 nM . While specific data on this compound is limited, its structural similarity to active compounds suggests potential antimalarial properties.

- Anticancer Properties : Compounds containing piperidine moieties have been evaluated for their cytotoxic effects on various cancer cell lines. For example, derivatives with N-methylpiperazine showed strong activities in inhibiting cancer cell proliferation . The compound's ability to induce apoptosis through mechanisms such as increasing reactive oxygen species (ROS) levels has been documented in related studies .

Biological Activity Summary Table

Case Studies and Research Findings

- Antimalarial Research :

-

Cytotoxicity Studies :

- In vitro studies have demonstrated that compounds with piperidine structures exhibit significant cytotoxic effects on liver cancer cells (SMMC-7721) and hepatocellular carcinoma cells (HepG2). The observed IC50 values were as low as 0.65 μM for some derivatives, indicating potent anticancer activity .

- Mechanistic Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.